molecular formula C4H5F3OS B6299289 (Trifluoromethylthio)acetone;  98% CAS No. 42105-30-6

(Trifluoromethylthio)acetone; 98%

Cat. No. B6299289
CAS RN: 42105-30-6
M. Wt: 158.14 g/mol
InChI Key: INWKNMFZRQVEOE-UHFFFAOYSA-N
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Description

(Trifluoromethylthio)acetone, also known as TFMA or 3-trifluoromethylthioacetone, is an organic compound with the chemical formula C3H3F3S. It is a colorless liquid with a characteristic sulfur odor. TFMA is a versatile compound with a wide range of applications in organic chemistry and materials science. It can be used as a reagent for the synthesis of organic and inorganic compounds, as a ligand in coordination chemistry, and as a catalyst for various chemical reactions. In addition, TFMA is used as an additive in many products, including pharmaceuticals, agrochemicals, and cosmetics.

Mechanism of Action

The mechanism of action of (Trifluoromethylthio)acetone; 98% is not fully understood. However, it is thought to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as transition metal ions. In addition, (Trifluoromethylthio)acetone; 98% can act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to react with other molecules, such as organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Trifluoromethylthio)acetone; 98% are not well understood. However, it is known to be toxic if ingested or inhaled in large amounts. It is also known to be an irritant to the skin, eyes, and respiratory tract. It is important to note that (Trifluoromethylthio)acetone; 98% is not used in any pharmaceutical or therapeutic products, and it is not approved for use in humans or animals.

Advantages and Limitations for Lab Experiments

(Trifluoromethylthio)acetone; 98% has many advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that (Trifluoromethylthio)acetone; 98% is toxic and should be handled with caution. It is also important to use protective equipment when working with (Trifluoromethylthio)acetone; 98%, such as gloves, goggles, and a face mask.

Future Directions

There are many potential future directions for research involving (Trifluoromethylthio)acetone; 98%. One potential direction is to explore its use as a catalyst for more complex chemical reactions. Another potential direction is to investigate its use in the synthesis of new organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of (Trifluoromethylthio)acetone; 98%. Finally, (Trifluoromethylthio)acetone; 98% could be investigated for potential applications in pharmaceuticals, agrochemicals, and cosmetics.

Scientific Research Applications

(Trifluoromethylthio)acetone; 98% has many applications in scientific research. It has been used to study the structure and reactivity of transition metal complexes. It has also been used as a reagent in the synthesis of organic compounds, such as heterocycles and polymers. In addition, (Trifluoromethylthio)acetone; 98% has been used as a catalyst for various chemical reactions, including oxidation, hydrolysis, and polymerization. (Trifluoromethylthio)acetone; 98% has also been used to study the interactions between organic molecules and metal ions.

properties

IUPAC Name

1-(trifluoromethylsulfanyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3OS/c1-3(8)2-9-4(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWKNMFZRQVEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286957
Record name 1-[(Trifluoromethyl)thio]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trifluoromethylsulfanyl-propan-2-one

CAS RN

42105-30-6
Record name 1-[(Trifluoromethyl)thio]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42105-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Trifluoromethyl)thio]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-propanone (0.25 mole), ethanol (0.49) and dichloromethane (75 ml) was introduced into a sealed and pressure tested vessel having a volume of about 500 ml under reduced pressure. Trifluoromethanesulfenyl chloride (0.22 mole) was then added to the cooled, evacuated vessel. The vessel was warmed to about 25°C and then rocked for five days. The vessel was vented through a cold gas trap (-78°C) to trap any unreacted trifluoromethylsulfenyl chloride gas and then through a scrubbing system to remove the vented hydrogen chloride gas. Residual liquid was transferred to a flask and distilled to give about 24 g of 1-trifluoromethylthio-2-propanone. The structure of the purified product (b.p. 51°-52°C/22 mm Hg) was confirmed by spectral and elemental analyses.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two

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